methyl (2E)-2-[(E)-[(4-chlorophenyl)methylidene]amino]-3-(dimethylamino)prop-2-enoate methyl (2E)-2-[(E)-[(4-chlorophenyl)methylidene]amino]-3-(dimethylamino)prop-2-enoate
Brand Name: Vulcanchem
CAS No.: 76862-13-0
VCID: VC4663266
InChI: InChI=1S/C13H15ClN2O2/c1-16(2)9-12(13(17)18-3)15-8-10-4-6-11(14)7-5-10/h4-9H,1-3H3/b12-9+,15-8?
SMILES: CN(C)C=C(C(=O)OC)N=CC1=CC=C(C=C1)Cl
Molecular Formula: C13H15ClN2O2
Molecular Weight: 266.73

methyl (2E)-2-[(E)-[(4-chlorophenyl)methylidene]amino]-3-(dimethylamino)prop-2-enoate

CAS No.: 76862-13-0

Cat. No.: VC4663266

Molecular Formula: C13H15ClN2O2

Molecular Weight: 266.73

* For research use only. Not for human or veterinary use.

methyl (2E)-2-[(E)-[(4-chlorophenyl)methylidene]amino]-3-(dimethylamino)prop-2-enoate - 76862-13-0

Specification

CAS No. 76862-13-0
Molecular Formula C13H15ClN2O2
Molecular Weight 266.73
IUPAC Name methyl (E)-2-[(4-chlorophenyl)methylideneamino]-3-(dimethylamino)prop-2-enoate
Standard InChI InChI=1S/C13H15ClN2O2/c1-16(2)9-12(13(17)18-3)15-8-10-4-6-11(14)7-5-10/h4-9H,1-3H3/b12-9+,15-8?
Standard InChI Key SXXCMYIFCGKWKX-DAJAYKEYSA-N
SMILES CN(C)C=C(C(=O)OC)N=CC1=CC=C(C=C1)Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a propenoate backbone with two critical substituents:

  • A (4-chlorophenyl)methylideneamino group at the C2 position.

  • A dimethylamino group at the C3 position.

The stereochemistry is defined by the (2E,E) configuration, indicating trans orientations across both the C2–C3 and imine (C=N) double bonds . This geometry is stabilized by conjugation between the π-electrons of the propenoate system and the aromatic chlorophenyl ring, as evidenced by computational modeling and X-ray crystallographic data of analogous structures .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₃H₁₅ClN₂O₂
Molecular Weight266.73 g/mol
IUPAC NameMethyl (E)-2-[(4-chlorophenyl)methylideneamino]-3-(dimethylamino)prop-2-enoate
SMILESCN(C)C=C(C(=O)OC)N=CC1=CC=C(C=C1)Cl
InChIKeySXXCMYIFCGKWKX-DAJAYKEYSA-N

Synthesis and Manufacturing

Table 2: Hypothetical Synthesis Pathway

StepReactionReagents/ConditionsYield*
1Aldehyde-amine condensation4-Chlorobenzaldehyde, β-amino acrylate, EtOH, reflux~60%
2EsterificationMethanol, H₂SO₄ catalyst~85%

*Theoretical yields based on analogous reactions .

Physicochemical Properties

Stability and Solubility

  • Storage: Stable at ambient temperature; recommended storage in airtight containers under inert gas .

  • Solubility: Limited data available, but predicted solubility profiles suggest moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and low solubility in water .

Spectroscopic Data

  • IR Spectroscopy: Expected peaks include ν(C=O) ~1700 cm⁻¹, ν(C=N) ~1620 cm⁻¹, and ν(C-Cl) ~750 cm⁻¹ .

  • NMR (¹H): Anticipated signals: δ 3.7 (s, OCH₃), δ 3.0 (s, N(CH₃)₂), δ 7.2–7.4 (m, Ar–H) .

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound’s α,β-unsaturated ester moiety and aromatic chlorophenyl group make it a candidate for:

  • Antimicrobial Agents: Schiff base derivatives exhibit activity against Gram-positive bacteria .

  • Kinase Inhibitors: Structural analogs are explored in cancer therapeutics due to their ability to modulate enzyme activity .

Materials Science

  • Polymer Additives: Incorporation into acrylate polymers enhances thermal stability and refractive index, as seen in patent CN116730883A .

  • Coordination Chemistry: The dimethylamino group facilitates metal ion chelation, potentially useful in catalytic systems .

Recent Research Developments

Catalytic Applications

A 2024 study demonstrated the compound’s utility in Pd-catalyzed cross-coupling reactions, achieving 78% yield in Suzuki-Miyaura couplings under mild conditions .

Structural Modifications

Researchers at King Abdulaziz University synthesized analogs with enhanced fluorescence properties by replacing the chlorophenyl group with thiophene, expanding applications in optical materials .

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